molecular formula C25H34N2O5 B5113390 2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide

2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide

Cat. No. B5113390
M. Wt: 442.5 g/mol
InChI Key: RRXVOULRVPMAIZ-UHFFFAOYSA-N
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Description

2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide, also known as ER-68203-00, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been suggested that it may work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. In addition, it has been suggested that it may work by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects in animal studies. It has been shown to improve cognitive function, reduce inflammation in the brain, and protect against oxidative stress. In addition, it has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, it has shown promising results in various animal studies, making it a good candidate for further research. However, one limitation of 2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of 2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide and to identify potential side effects. Finally, more research is needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methoxyethylamine. The resulting amide is then subjected to a reaction with 1-(3-ethoxybenzyl)-4-piperidone to yield 2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has been studied for its potential therapeutic applications in various fields. It has shown potential as an anti-inflammatory agent, as well as a neuroprotective agent. In addition, it has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[1-[(3-ethoxyphenyl)methyl]piperidin-4-yl]oxy-4-methoxy-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5/c1-4-31-22-7-5-6-19(16-22)18-27-13-10-20(11-14-27)32-24-17-21(30-3)8-9-23(24)25(28)26-12-15-29-2/h5-9,16-17,20H,4,10-15,18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXVOULRVPMAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide

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